![molecular formula C10H8BrNO2 B6324517 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole CAS No. 191602-83-2](/img/structure/B6324517.png)
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole
Overview
Description
“5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” is a chemical compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a phenyl group that is substituted with a bromo group at the 3-position and a methoxy group at the 4-position .
Molecular Structure Analysis
The molecular structure of “5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole” would consist of an oxazole ring attached to a phenyl ring at the 5-position. The phenyl ring would have a bromo group at the 3-position and a methoxy group at the 4-position .Scientific Research Applications
Suzuki–Miyaura Coupling
The compound could be used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The bromo-substituent in the compound could potentially be replaced with an organoboron reagent in the presence of a palladium catalyst .
Synthesis of Bromophenols
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could serve as a precursor in the synthesis of bromophenols . Bromophenols are a group of compounds isolated from marine algae, and they have been shown to possess a variety of biological activities .
Anti-Inflammatory Applications
Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have demonstrated anti-inflammatory effects . For example, a novel synthetic marine bromophenol derivative displayed powerful anti-inflammatory effects and could be used in the treatment of acute pyelonephritis .
Antimicrobial Applications
Bromophenols have also shown antimicrobial properties . Therefore, 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole could potentially be used to synthesize new antimicrobial agents .
Anticancer Applications
The compound could potentially be used in the development of anticancer drugs . Bromophenols have demonstrated anticancer activities, and the bromo-substituent in the compound could contribute to these effects .
Antidiabetic Applications
Bromophenols, including those that could potentially be synthesized from 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole, have shown antidiabetic effects . Therefore, the compound could potentially be used in the development of new antidiabetic drugs .
Mechanism of Action
Target of Action
The primary target of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is the Polycomb Repressive Complex 2 (PRC2) . PRC2 is an epigenetic transcriptional repression system, whose catalytic subunit (ENHANCER OF ZESTE HOMOLOG 2, EZH2 in animals) is responsible for trimethylating histone H3 at lysine 27 (H3K27me3) .
Mode of Action
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole interacts with its target, PRC2, by inhibiting its activity . This inhibition reduces the total amount of H3K27me3 in a dose-dependent fashion . The reduction of H3K27me3 disrupts the normal function of PRC2, leading to changes in gene expression.
Biochemical Pathways
The inhibition of PRC2 affects the H3K27me3 pathway . This pathway is crucial for maintaining the balance of gene expression. When PRC2 is inhibited, the level of H3K27me3 decreases, leading to the derepression of certain genes . The downstream effects of this include changes in cell differentiation and development .
Result of Action
The result of the action of 5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole is a change in gene expression due to the reduction of H3K27me3 . This can lead to changes in cell differentiation and development . In the specific case of Arabidopsis seedlings, treatment with the compound was shown to affect both seed germination and root growth .
properties
IUPAC Name |
5-(3-bromo-4-methoxyphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYFAZZOIWIVGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methoxyphenyl)-1,3-oxazole |
Synthesis routes and methods
Procedure details
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